1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone
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Overview
Description
1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone is a complex organic compound that features a combination of benzothiazole, piperazine, and naphthalene moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiazole Moiety: Starting with 4-ethylbenzo[d]thiazole, which can be synthesized via cyclization reactions involving ortho-aminothiophenol and ethyl bromide.
Piperazine Derivatization: The benzothiazole derivative can be reacted with piperazine under appropriate conditions to form the intermediate.
Coupling with Naphthalene: The final step involves coupling the piperazine intermediate with a naphthalene derivative, possibly through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the ethyl group or other reactive sites.
Reduction: Reduction of the carbonyl group to form alcohol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of dyes, polymers, or other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, such compounds might interact with molecular targets like enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone
- 1-(4-(4-Propylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone
Uniqueness
The unique combination of the ethyl group on the benzothiazole ring and the naphthalene moiety might confer distinct biological or chemical properties compared to its analogs.
Properties
IUPAC Name |
1-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-naphthalen-2-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3OS/c1-2-19-8-5-9-22-24(19)26-25(30-22)28-14-12-27(13-15-28)23(29)17-18-10-11-20-6-3-4-7-21(20)16-18/h3-11,16H,2,12-15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIXTGUERNHRTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)CC4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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